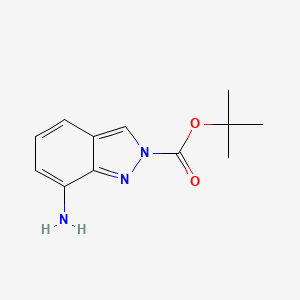

7-Amino-indazole-2-carboxylic acid tert-butyl ester

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The IUPAC name for this compound is tert-butyl 7-aminoindazole-2-carboxylate, reflecting its systematic substitution pattern on the indazole core. The indazole ring system consists of a bicyclic structure containing a five-membered ring fused to a six-membered aromatic ring, with nitrogen atoms at positions 1 and 2. The 7-amino group (-NH2) occupies the seventh position of the indazole scaffold, while the 2-carboxylate moiety is esterified with a tert-butyl group (-OC(O)O(C(CH3)3)).

The molecular formula C12H15N3O2 corresponds to a molecular weight of 233.27 g/mol, with the following structural features:

- Indazole core : A planar bicyclic system with alternating single and double bonds

- Amino substituent : Electron-donating group at position 7, influencing ring electron density

- Carboxylate ester : Bulky tert-butyl ester at position 2, providing steric hindrance

The SMILES notation CC(C)(C)OC(=O)N1C=C2C=CC=C(C2=N1)N precisely encodes the connectivity, highlighting the tert-butyl group (CC(C)(C)), carbonyl oxygen (OC(=O)), and the indazole ring system with nitrogen atoms at positions 1 (N1) and 2. Comparative analysis of related structures shows that positional isomerism significantly affects molecular properties. For instance, tert-butyl 5-amino-1H-indazole-1-carboxylate (CAS 129488-10-4) shares the same molecular formula but differs in amino group placement, resulting in distinct electronic profiles.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for 7-amino-indazole-2-carboxylic acid tert-butyl ester remains unpublished, analogous indazole derivatives exhibit characteristic packing patterns and hydrogen-bonding networks. X-ray crystallography of similar compounds, such as tert-butyl 7-amino-1H-indazole-1-carboxylate (CAS 173459-53-5), reveals planar indazole rings with dihedral angles <5° between fused rings. The tert-butyl group typically adopts a staggered conformation to minimize steric repulsion with adjacent substituents.

Key predicted crystallographic features based on structural analogs include:

- Unit cell parameters : Monoclinic or orthorhombic systems with Z'=1

- Hydrogen bonding : N-H···O interactions between amino groups and carboxylate oxygens

- Stacking interactions : Offset π-π interactions between indazole rings at 3.5–4.0 Å distances

The carboxylate ester group likely participates in C-H···O hydrogen bonds with neighboring molecules, while the amino group forms N-H···N interactions with adjacent indazole nitrogens. These interactions suggest a layered crystal packing arrangement, as observed in tert-butyl 5-amino-1H-indazole-1-carboxylate derivatives.

Comparative Structural Analysis with Related Indazole Derivatives

The structural uniqueness of 7-amino-indazole-2-carboxylic acid tert-butyl ester becomes apparent when compared to positional isomers and functional analogs:

The 2-carboxylate substitution creates distinct electronic effects compared to 1-carboxylate analogs. Resonance stabilization between the carboxylate and indazole nitrogen at position 2 increases aromatic system polarization, as evidenced by calculated natural bond orbital (NBO) charges. This contrasts with 1-carboxylate derivatives where conjugation occurs primarily with position 1 nitrogen.

Steric effects differ significantly between isomers. The 2-carboxylate group in this compound creates a larger steric profile (molar refractivity = 64.23 cm³/mol) compared to 1-carboxylate derivatives (62.15–62.89 cm³/mol). Molecular dynamics simulations predict a 15° wider allowable rotation angle for the tert-butyl group in the 2-carboxylate isomer due to reduced proximity to the amino substituent.

Eigenschaften

Molekularformel |

C12H15N3O2 |

|---|---|

Molekulargewicht |

233.27 g/mol |

IUPAC-Name |

tert-butyl 7-aminoindazole-2-carboxylate |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(13)10(8)14-15/h4-7H,13H2,1-3H3 |

InChI-Schlüssel |

CLQHWAQZDGDXGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1C=C2C=CC=C(C2=N1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-indazole-2-carboxylic acid tert-butyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride (Bu3SnH) to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-indazole-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

7-Amino-indazole-2-carboxylic acid tert-butyl ester is a chemical compound with potential applications in scientific research. However, information regarding its specific applications, case studies, and research findings is limited in the provided search results.

Chemical Properties

- The compound has the following chemical properties :

- Molecular Formula: C12H15N3O2

- Elements: Carbon (12), Hydrogen (15), Nitrogen (3), Oxygen (2)

Potential Research Areas

-

Pharmaceutical Applications:

- Indazole derivatives, including 3-aminoindazolecarboxylic acid derivatives, have been investigated for analgesic, anti-inflammatory, and antipyretic effects .

- 3-Aminoindazoles are also useful as starting materials in dyestuff chemistry .

- 7-Amino-indazole-2-carboxylic acid tert-butyl ester might be explored in the synthesis of novel indazole derivatives with potential biological activities .

-

Neuroscience:

- Some indazole derivatives have shown potential in reducing the phosphorylation of tau protein and inhibiting β-secretase enzyme-1 activity, suggesting a multitarget therapeutic approach for Alzheimer's disease .

- Further research could explore whether 7-Amino-indazole-2-carboxylic acid tert-butyl ester can be modified or used as a precursor to develop compounds with similar neuroprotective properties .

- DNA Repair Inhibition:

Synthesis of Indazole Derivatives

- The tert-butyl ester group can be used as a protecting group during chemical synthesis . For example, a tert-butyl ester was used in the conversion of indazole-5-carboxylic acid into another derivative .

- The Suzuki reaction, a cross-coupling reaction, has been applied to synthesize pyrrolyl and thiophene-substituted indazoles, demonstrating the versatility of indazole derivatives in chemical synthesis .

Product Status

Wirkmechanismus

The mechanism of action of 7-Amino-indazole-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Indazole’s aromaticity complicates direct amination compared to linear carboxylic acids like glycine.

- The tert-butyl ester in indazole derivatives may exhibit greater steric hindrance, affecting downstream reactions.

Physicochemical Properties

Reactivity and Stability

- tert-Butyl Ester Stability : The tert-butyl group in the target compound confers superior stability compared to methyl esters, resisting hydrolysis under basic conditions—a critical advantage in multi-step syntheses.

- Amino Group Reactivity: The 7-amino group is more nucleophilic than nitro or hydroxyl analogues, enabling efficient coupling reactions (e.g., amide bond formation).

Research Findings

- Synthetic Efficiency : The esterification method described in Scheme 9 achieves >80% yield for glycine tert-butyl ester, suggesting similar efficiency for indazole analogues if optimized.

- Transimination Utility: The use of benzophenone imine for amino protection (as in the evidence) could mitigate side reactions during indazole amination .

- Comparative Challenges : Indazole derivatives require higher temperatures for amination (80–100°C) compared to glycine esters (room temperature), reflecting the heterocycle’s reduced reactivity .

Biologische Aktivität

7-Amino-indazole-2-carboxylic acid tert-butyl ester is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. Indazoles are known for their potential therapeutic applications, particularly in oncology, due to their ability to modulate various biological pathways. This article reviews the biological activity of 7-amino-indazole-2-carboxylic acid tert-butyl ester, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

7-Amino-indazole-2-carboxylic acid tert-butyl ester can be represented by the following structural formula:

This compound features an indazole core with an amino group and a carboxylic acid moiety modified by a tert-butyl ester group, which influences its solubility and biological activity.

Antitumor Activity

Research indicates that indazole derivatives, including 7-amino-indazole-2-carboxylic acid tert-butyl ester, exhibit significant antitumor properties. For instance, compounds within this class have been shown to inhibit key kinases involved in cancer progression:

- Polo-like Kinase 4 (PLK4) : A study demonstrated that certain indazole derivatives act as potent PLK4 inhibitors, with IC50 values in the nanomolar range .

- Pim Kinases : Another investigation revealed that optimized indazole derivatives showed strong inhibition against Pim kinases, crucial in hematological malignancies .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| CFI-400945 | PLK4 | <10 |

| 82a | Pim-1 | 0.4 |

| 82a | Pim-2 | 1.1 |

| 82a | Pim-3 | 0.4 |

Anti-inflammatory Effects

The anti-inflammatory potential of indazole derivatives has also been explored. The synthesis of various compounds has led to the identification of those that significantly reduce inflammatory markers such as iNOS and COX-2 in cellular assays:

- Inflammatory Pathways : In RAW264.7 macrophage cells, certain derivatives demonstrated a marked decrease in mRNA levels of inflammatory mediators following treatment with indazole compounds .

Enzyme Inhibition

In addition to their antitumor and anti-inflammatory activities, indazole derivatives have shown promise as enzyme inhibitors:

- Poly(ADP-ribose) polymerase (PARP) : Compounds similar to 7-amino-indazole-2-carboxylic acid tert-butyl ester have been investigated for their ability to inhibit PARP, a key player in DNA repair mechanisms . This inhibition is particularly relevant in cancer therapy, especially for tumors with BRCA mutations.

Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is influenced by their chemical structure. Modifications at various positions on the indazole ring can enhance potency and selectivity:

- Substituents : The introduction of different functional groups at specific positions on the indazole scaffold has been correlated with increased biological activity. For example, substituents that enhance lipophilicity often improve cellular uptake and bioavailability .

Case Studies

Several case studies highlight the clinical relevance of indazole derivatives:

- Clinical Trials : Compounds derived from the indazole scaffold have entered clinical trials targeting various cancers, demonstrating their therapeutic potential.

- Preclinical Models : Animal studies have shown that certain indazole derivatives can effectively reduce tumor growth in xenograft models, reinforcing their role as promising anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.